4-(1,2,4-Oxadiazol-3-YL)piperidine

Description

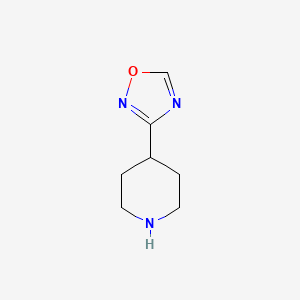

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-9-5-11-10-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFXJJVVHVUFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696887 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250117-85-1 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 1,2,4 Oxadiazol 3 Yl Piperidine and Its Derivatives

Classical and Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation

The traditional methods for synthesizing the 1,2,4-oxadiazole ring have been well-established and are still widely used. These pathways typically involve multi-step procedures.

Condensation of Amidoximes with Carboxylic Acid Derivatives

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid derivative. chim.itnih.gov This approach, often referred to as a [4+1] cycloaddition, involves the O-acylation of the amidoxime by an activated carboxylic acid, such as an acyl chloride, anhydride, or ester, followed by an intramolecular cyclodehydration to form the oxadiazole ring. chim.itnih.govnih.gov

The initial step is the formation of an O-acylamidoxime intermediate. chim.it This intermediate can sometimes be isolated before the final cyclization step. chim.it The cyclization itself can be promoted by heat or by using a base. For instance, N-Boc-protected 4-[3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can be prepared through a one-pot TBTU mediated acylation/heterocyclization of an amidoxime. nih.gov The subsequent removal of the Boc protecting group yields the desired piperidine (B6355638) derivative. nih.gov

Various coupling reagents can be employed to activate the carboxylic acid in situ, including dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI). chim.it The reaction conditions can vary, from room temperature to elevated temperatures, and utilize different solvents. chim.it

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

Another classical and powerful method for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itnih.govorganic-chemistry.org This [3+2] cycloaddition approach is a direct way to form the heterocyclic ring. chim.it

Nitrile oxides are typically generated in situ from precursors like aldoximes through oxidation. chem-station.com The reactivity of the nitrile and nitrile oxide is a key factor. Conventional methods often involve the reaction of an electron-rich nitrile oxide with an electron-deficient nitrile. rsc.org However, an "inverse electron-demand" approach has also been developed, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org The coordination of the nitrile to a metal center, such as platinum(IV), can significantly activate the C≡N group, facilitating the cycloaddition even with less reactive nitriles like acetonitrile (B52724) and propionitrile. nih.gov

Contemporary and Efficient Synthetic Approaches

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the need for isolating intermediates, more modern and efficient synthetic strategies have been developed.

One-Pot Syntheses from Amidoximes and Various Carboxyl Derivatives or Aldehydes

One-pot syntheses have emerged as a highly efficient strategy for the preparation of 1,2,4-oxadiazoles, minimizing reaction steps and purification procedures. nih.gov These methods often involve the direct reaction of amidoximes with carboxylic acid derivatives or aldehydes in a single reaction vessel. nih.govmdpi.com

A notable one-pot protocol involves the condensation of amidoximes and carboxylic acid esters in a superbasic medium of MOH/DMSO (where M can be Li, Na, or K) at room temperature. mdpi.comrudn.ruresearchgate.net This method has been successfully applied to a broad range of substrates. rudn.ruresearchgate.net Another efficient one-pot synthesis utilizes a Vilsmeier reagent to activate the carboxylic acid, allowing for the in situ formation and subsequent intramolecular cyclization of the O-acylamidoxime intermediate under mild conditions. researchgate.net

Furthermore, a simple base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org

| Reagents | Conditions | Yield | Reference |

| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | 11-90% | nih.gov |

| Amidoximes, Carboxylic Acids | Vilsmeier Reagent | 61-93% | nih.gov |

| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | Good to Excellent | rsc.org |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating. nih.govclockss.org This technology has been successfully applied to the synthesis of 1,2,4-oxadiazoles.

Microwave-assisted one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides under solvent-free conditions has proven to be a rapid and high-yielding method. clockss.orgresearchgate.net The use of solid supports like silica (B1680970) gel under microwave irradiation has also been reported for the cyclization step in the synthesis of 1,2,4-oxadiazole derivatives, offering better heat distribution. nih.gov Additionally, the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be facilitated by microwave irradiation in the presence of catalysts like NH4F/Al2O3 or K2CO3. nih.gov

| Reactants | Conditions | Advantages | Reference |

| Amidoximes, Acyl Chlorides | Microwave, Solvent-free | Rapid, High-yield | clockss.orgresearchgate.net |

| O-acylamidoxime on Silica Gel | Microwave Irradiation | Better heat distribution | nih.gov |

| Amidoximes, Acyl Chlorides/Esters | Microwave, NH4F/Al2O3 or K2CO3 | Enhanced efficiency | nih.gov |

Oxidative Cyclization Reactions

Oxidative cyclization represents a newer approach for the formation of the 1,2,4-oxadiazole ring. mdpi.com These methods involve the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com

One such method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes, which tolerates a range of alkyl, aryl, and heteroaryl substrates. researchgate.net Another approach utilizes oxidants like N-bromosuccinimide (NBS) or iodine in the presence of a base for the oxidative cyclization of N-benzyl amidoximes. mdpi.com Electrochemical methods have also been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes through an anodic oxidation process that proceeds via a 1,5-hydrogen atom transfer and intramolecular cyclization. rsc.orgrsc.org

| Starting Material | Oxidant/Method | Key Features | Reference |

| Amidoximes | DDQ | Tolerates diverse functional groups | researchgate.net |

| N-benzyl amidoximes | NBS or I2/base | Good to high yields | mdpi.com |

| N-benzyl amidoximes | Anodic Oxidation | Mild conditions, broad substrate scope | rsc.orgrsc.org |

Specific Methodologies for Constructing Piperidine-Containing 1,2,4-Oxadiazole Derivatives

The synthesis of molecules incorporating both a piperidine ring and a 1,2,4-oxadiazole moiety is a significant area of research, driven by the diverse biological activities these compounds exhibit. The methodologies employed are designed to be highly specific, ensuring the correct arrangement of atoms and functional groups, which is critical for pharmacological efficacy.

Strategies for Regioselective Attachment of the Piperidine Moiety

Regioselectivity, or the control of the orientation in which chemical bonds are formed, is a cornerstone of synthesizing 3-substituted 1,2,4-oxadiazoles. The most prevalent and reliable method to ensure the piperidine group is attached at the 3-position of the 1,2,4-oxadiazole ring involves a multi-step process starting from a piperidine-based precursor.

The primary route involves the condensation of an amidoxime with a carboxylic acid derivative. To achieve the desired 4-(1,2,4-Oxadiazol-3-YL)piperidine structure, the synthesis commences with a protected piperidine-4-carboxamidoxime. This key intermediate is prepared from a corresponding piperidine-4-carboxylic acid or its ester. The amidoxime then reacts with an acylating agent, such as an acid chloride or an anhydride. This reaction forms an O-acyl amidoxime intermediate, which subsequently undergoes cyclodehydration. This final ring-closing step is typically promoted by heat or the presence of a base, yielding the thermodynamically stable 3-(piperidin-4-yl)-1,2,4-oxadiazole. The choice of this specific pathway dictates the regiochemical outcome, ensuring the piperidine moiety is located at the C3 position of the oxadiazole ring.

Conversely, to synthesize the 5-substituted isomer, a different strategy would be necessary, commonly a 1,3-dipolar cycloaddition between a piperidine-derived nitrile and a nitrile oxide. Thus, the selection of the initial building blocks is the critical determinant for achieving regioselective attachment.

Table 1: Key Synthetic Strategies for Regioselective Synthesis

| Step | Reaction | Starting Materials | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Amidoxime Formation | Piperidine-4-carboxylate, Hydroxylamine | Piperidine-4-carboxamidoxime | Creates the necessary functional group for oxadiazole ring formation. |

| 2 | Acylation | Piperidine-4-carboxamidoxime, Acid Chloride/Anhydride | O-acyl piperidine-4-carboxamidoxime | Activates the amidoxime for cyclization. |

Design and Synthesis through Splicing of Bioactive Substructures

The principle of molecular splicing, also known as molecular hybridization, is a powerful strategy in modern drug discovery. It involves the deliberate combination of two or more distinct pharmacophores—structural units with known biological activity—to create a new hybrid molecule with potentially enhanced or novel therapeutic properties.

The this compound scaffold is a prime example of this approach.

Piperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, particularly those targeting the central nervous system. Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it ideal for interacting with biological receptors and enzymes. researchgate.net

1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring serves as a crucial bioisostere for amide and ester functionalities. Bioisosteres are groups that can be interchanged without significantly altering the chemical and physical properties of a molecule, but which can enhance its metabolic stability, cell permeability, and binding affinity. The oxadiazole ring is hydrolytically more stable than an ester and can act as a rigid linker to orient other functional groups precisely.

By splicing these two substructures, chemists can design novel compounds that leverage the benefits of both components. For instance, a known bioactive compound containing a piperidine ring linked by a metabolically weak amide bond can be re-engineered by replacing the amide with a robust 1,2,4-oxadiazole ring. This modification aims to improve the drug's pharmacokinetic profile while retaining or enhancing its desired biological activity. This strategy has been successfully applied in the design of novel agents with antifungal and other therapeutic activities. researchgate.net

Considerations for Scalable Synthesis and Process Optimization

Transitioning the synthesis of this compound derivatives from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure the process is safe, cost-effective, and efficient.

Route Selection and Reagent Cost: The chosen synthetic route must be robust and high-yielding. While the amidoxime pathway is reliable, the cost of reagents for acylation and cyclization, such as specialized coupling agents like carbodiimides, can be substantial at scale. Process optimization often involves exploring more economical alternatives or developing catalytic cycles to reduce the amount of expensive reagents needed.

Safety and Hazard Management: Aza-rich heterocyclic compounds, including oxadiazoles (B1248032) and their intermediates, can be thermally unstable and pose potential hazards. Thorough thermal hazard assessment is crucial to identify and mitigate risks associated with exothermic decomposition during the reaction or work-up stages.

Process Conditions: Optimizing reaction parameters such as temperature, concentration, and reaction time is critical for maximizing yield and minimizing the formation of impurities. The development of room-temperature synthesis protocols is highly advantageous as it reduces energy consumption and simplifies the required equipment, leading to a more "green" and cost-effective process.

Work-up and Purification: Purification by chromatography, while common in the lab, is often impractical and expensive for large-scale production. The ideal process yields a product that can be easily isolated and purified through crystallization. This requires minimizing side reactions to ensure high purity of the crude product. The choice of solvents for reaction and purification must also be considered based on safety, environmental impact, and cost.

Ultimately, a successful scalable synthesis relies on a holistic approach that balances chemical efficiency with economic viability and operational safety.

Chemical Reactivity and Transformations of the 4 1,2,4 Oxadiazol 3 Yl Piperidine Scaffold

Heterocyclic Rearrangement Reactions of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is known to undergo several types of rearrangement reactions, which are often driven by the desire to form more stable heterocyclic systems. These reactions can be induced by heat, light, or chemical reagents.

Boulton-Katritzky Rearrangements Leading to Diverse Heterocycles

The Boulton-Katritzky rearrangement is a well-established mononuclear heterocyclic rearrangement that 1,2,4-oxadiazoles can undergo, typically in the presence of acids or bases. psu.edubeilstein-journals.orgresearchgate.net This reaction involves the intramolecular cyclization of a side chain onto the heterocyclic ring, leading to the formation of a new heterocyclic system. psu.edu The nature of the resulting heterocycle is dependent on the structure of the side chain.

1,2,3-Triazoles: The Boulton-Katritzky reaction of hydrazones derived from 1,2,4-oxadiazoles is a known route to 1,2,3-triazoles containing an amide fragment. beilstein-journals.orgresearchgate.net This transformation can be promoted by acidic or basic conditions, as well as by the use of copper salts or ionic liquids. beilstein-journals.org

1,2,4-Triazoles: While the Boulton-Katritzky rearrangement is more commonly associated with the formation of 1,2,3-triazoles from 1,2,4-oxadiazole precursors, specific substitution patterns and reaction conditions can potentially lead to the formation of 1,2,4-triazole (B32235) derivatives. rsc.orgorganic-chemistry.org

Imidazoles: A variation of the Boulton-Katritzky reaction involving a 3-(α-aminobenzyl)-1,2,4-oxadiazole has been reported to yield 4(5)-acylaminoimidazoles in the presence of a strong base. acs.org

Pyrazolines: 5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging to form spiropyrazolinium salts. nih.govresearchgate.net This transformation is a manifestation of the Boulton-Katritzky rearrangement. nih.gov

Isoxazolines: In a notable example, the base-induced rearrangement of 1,2,4-oxadiazoles with a saturated CCO side chain at the C-3 position has been shown to produce nonaromatic 3-amino-isoxazoline derivatives. unipa.it This represents a rare instance of a three-atom side-chain rearrangement. unipa.it

| Starting Heterocycle | Side Chain | Conditions | Resulting Heterocycle |

| 1,2,4-Oxadiazole | Hydrazone | Acid or Base | 1,2,3-Triazole |

| 1,2,4-Oxadiazole | 2-Aminoethyl | Acid or Base | Spiropyrazoline |

| 1,2,4-Oxadiazole | α-Aminobenzyl | Strong Base | Imidazole |

| 1,2,4-Oxadiazole | Saturated CCO | Base | Isoxazoline |

Thermal and Photochemical Induced Rearrangements

Beyond chemically induced rearrangements, 1,2,4-oxadiazoles are also susceptible to transformations under thermal and photochemical conditions. osi.lvacs.org These reactions often proceed through the cleavage of the weak O-N bond, leading to reactive intermediates that can rearrange to form a variety of products. psu.eduacs.org

The photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles in methanol (B129727) is characterized by the photolysis of the ring O-N bond. acs.org The resulting open-chain species can then evolve into different final products depending on the nature and position of the substituents. acs.org Theoretical studies on the photochemical isomerization of 1,2,4-oxadiazole suggest that conical intersections play a crucial role in these photorearrangements. nih.gov The preferred reaction pathway often involves a direct, barrierless mechanism from the Franck-Condon region to the photoproduct via a conical intersection. nih.gov In some cases, irradiation of 3-amino-5-aryl-1,2,4-oxadiazoles can lead to photoisomerization into 1,3,4-oxadiazoles, likely through a 'ring contraction-ring expansion' mechanism. rsc.org

Nucleophilic and Reductive Transformations of the Oxadiazole Core

The electron-deficient nature of the 1,2,4-oxadiazole ring makes it susceptible to attack by nucleophiles. These reactions can lead to either substitution on the ring or complete rearrangement of the heterocyclic core.

Nucleophilic Aromatic Substitutions (SNAr) and ANRORC Rearrangements

Nucleophilic aromatic substitution (SNAr) on the 1,2,4-oxadiazole ring is possible, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com However, a more common and synthetically useful transformation is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. osi.lvresearchgate.net This process involves the initial attack of a nucleophile on the oxadiazole ring, followed by cleavage of the ring and subsequent recyclization to form a new heterocyclic system. rsc.org

The ANRORC mechanism is a key pathway for the transformation of 1,2,4-oxadiazoles into other heterocycles, especially when bidentate nucleophiles are used. psu.edursc.org For instance, the reaction of 1,2,4-oxadiazoles with hydrazine (B178648) can lead to the formation of 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov This process demonstrates the general applicability of ANRORC reactivity even in the absence of electron-withdrawing groups at the C(5) position. nih.gov A base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines provides a straightforward route to functionalized osi.lvnih.govunipa.ittriazolo[1,5-a]pyridines. organic-chemistry.org

| Nucleophile | Resulting Heterocycle (via ANRORC) |

| Hydrazine | 3-Amino-1,2,4-triazole |

| Hydroxylamines | 5-Hydroxyamino-6H-1,2,4-oxadiazin-6-ones |

Reductive Cleavage of the O-N Bond for Amidine Derivatives

The weak O-N bond in the 1,2,4-oxadiazole ring can be cleaved under reductive conditions. This transformation is a valuable method for the synthesis of amidine derivatives. The specific products of the reduction depend on the reducing agent and the substitution pattern of the oxadiazole ring.

Functionalization and Derivatization of the Piperidine (B6355638) Ring and Oxadiazole Moiety

The 4-(1,2,4-oxadiazol-3-yl)piperidine scaffold offers multiple sites for further functionalization and derivatization, allowing for the synthesis of a wide range of analogues with diverse properties. The piperidine ring can be modified at the nitrogen atom, while the oxadiazole ring can be functionalized at the C(5) position.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is often achieved through the cyclization of amidoximes with acylating agents. researchgate.netorganic-chemistry.org This allows for the introduction of various substituents at the C(5) position of the oxadiazole ring. For example, 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378) have been synthesized by reacting an amidoxime (B1450833) intermediate with substituted aromatic carboxylic acids. nih.gov Furthermore, the piperidine nitrogen can be functionalized using standard N-alkylation or N-acylation reactions, provided the reaction conditions are mild enough to avoid degradation of the oxadiazole ring. researchgate.net The synthesis of 1,2,4-oxadiazoles can also be achieved through one-pot reactions under microwave irradiation or via oxidative cyclization methods. nih.govmdpi.com

| Moiety | Position | Type of Reaction |

| Piperidine Ring | Nitrogen | N-Alkylation, N-Acylation |

| Oxadiazole Moiety | C(5) | Cyclization with various acylating agents |

N-Substitution Chemistry on the Piperidine Nitrogen (e.g., Carboxamides, Acyl, Alkyl, Sulfonyl Groups)

The secondary amine of the piperidine ring in the this compound core is a versatile handle for introducing a wide array of substituents. This nitrogen atom readily undergoes common transformations such as alkylation, acylation, sulfonylation, and reactions with isocyanates to form carboxamides. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying the polarity, size, and hydrogen bonding capabilities of the molecule.

The free secondary amine is typically reacted after the formation of the core heterocyclic scaffold, often starting from an N-Boc-protected piperidine precursor which is deprotected in the final steps before functionalization.

N-Alkylation and N-Benzylation: The piperidine nitrogen can be alkylated or benzylated by reacting the parent scaffold with alkyl or benzyl (B1604629) halides. These reactions are typically carried out in a polar aprotic solvent like acetonitrile (B52724) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.gov This method allows for the introduction of various linear alkyl chains or substituted benzyl groups. nih.gov

N-Acylation and Carboxamide Formation: Acylation of the piperidine nitrogen to form amides (acyl derivatives) is a common transformation. This can be achieved using acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents. A related and highly significant modification is the formation of N-substituted carboxamides (ureas) by reacting the piperidine amine with various isocyanates. This reaction is often a key step in the synthesis of biologically active compounds.

N-Sulfonylation: The formation of sulfonamides is another important functionalization of the piperidine nitrogen. This is typically achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or a substituted benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine.

The following table summarizes common N-substitution reactions on the piperidine nitrogen.

| Transformation | Functional Group | Typical Reagents | General Conditions |

| Alkylation/Benzylation | Alkyl, Benzyl | Alkyl/Benzyl Bromide, DIPEA | Acetonitrile, 60 °C, overnight nih.gov |

| Acylation | Acyl (Amide) | Acyl Chloride or Carboxylic Acid + Coupling Agent | Aprotic solvent (e.g., DCM, DMF) |

| Carboxamide Formation | Urea | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., DCM) |

| Sulfonylation | Sulfonyl | Sulfonyl Chloride (R-SO₂Cl), Pyridine | Aprotic solvent (e.g., DCM) |

This table presents generalized reaction conditions. Specific conditions may vary based on the substrate and reagents.

Strategic Substitution at Positions C-3 and C-5 of the 1,2,4-Oxadiazole Ring

The substitution pattern of the 1,2,4-oxadiazole ring is determined during its synthesis. For the this compound scaffold, the C-3 position is inherently occupied by the piperidin-4-yl group. Therefore, strategic substitution focuses on introducing diverse functionalities at the C-5 position of the oxadiazole ring.

The most prevalent synthetic strategy for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a dehydrative cyclization. organic-chemistry.org To generate the title scaffold, the key intermediate is piperidine-4-carboxamidoxime , which is often used in its N-Boc protected form during the synthesis.

The general process is as follows:

Acylation of Amidoxime: N-Boc-piperidine-4-carboxamidoxime is reacted with an acylating agent, such as a carboxylic acid (in the presence of a coupling agent like HATU or EDC), an acyl chloride, or an ester. This forms an O-acylamidoxime intermediate.

Cyclization: The O-acylamidoxime intermediate is then cyclized to form the 1,2,4-oxadiazole ring, a reaction often promoted by heating or under basic conditions.

Deprotection: The Boc protecting group is removed from the piperidine nitrogen, typically with an acid like trifluoroacetic acid (TFA) or HCl in dioxane, to yield the 3-(piperidin-4-yl)-1,2,4-oxadiazole core, ready for N-functionalization as described in the previous section.

By varying the carboxylic acid derivative (R-COOH) used in the initial step, a wide range of substituents (R) can be strategically placed at the C-5 position of the final compound. This modularity is a cornerstone of library synthesis in drug discovery.

The following table illustrates how different substituents can be introduced at the C-5 position.

| C-5 Substituent (R) | Required Reagent (Acylating Agent) | Resulting Scaffold |

| Phenyl | Benzoyl Chloride or Benzoic Acid | 3-(Piperidin-4-yl)-5-phenyl-1,2,4-oxadiazole |

| Methyl | Acetic Anhydride or Acetyl Chloride | 3-(Piperidin-4-yl)-5-methyl-1,2,4-oxadiazole |

| tert-Butyl | Pivaloyl Chloride | 3-(Piperidin-4-yl)-5-tert-butyl-1,2,4-oxadiazole |

| 4-Fluorophenyl | 4-Fluorobenzoic Acid | 3-(Piperidin-4-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |

| Naphthalen-2-yl | Naphthalene-2-carboxylic acid | 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole nih.gov |

This table provides examples of the synthetic strategy for C-5 functionalization.

Structure Activity Relationship Sar Studies of 4 1,2,4 Oxadiazol 3 Yl Piperidine Derivatives

Elucidation of Key Pharmacophoric Features and Their Contribution to Biological Activity

At the heart of designing effective drug candidates lies the identification of the pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For 4-(1,2,4-oxadiazol-3-yl)piperidine derivatives, SAR studies have pinpointed crucial fragments and the profound impact of various substituents on their therapeutic efficacy.

A pivotal discovery in the SAR of this class of compounds is the critical role of the 1-carboxamide (B11826670) moiety on the piperidine (B6355638) ring for antiproliferative activity. nih.gov Research has demonstrated that this specific fragment is essential for inhibiting the growth of cancer cells. nih.gov High-throughput screening initially identified 4-(1,2,4-oxadiazol-5-yl)piperidine (B3046484) carboxamides as potent inhibitors of DU-145 prostate cancer cell proliferation. nih.govusc.edu

Further investigation into the carboxamide group revealed that a mono-substituted carboxamide nitrogen is crucial for maintaining this activity. nih.gov Exhaustive substitution on the carboxamide nitrogen leads to a significant decrease or complete loss of antiproliferative effects. nih.gov This finding underscores the precise structural requirements for interaction with the biological target, which has been identified as tubulin. nih.govusc.edunih.gov The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides represent a novel class of tubulin inhibitors. nih.govnih.gov

Table 1: Impact of Carboxamide Substitution on Antiproliferative Activity

| Compound ID | Substitution on Carboxamide Nitrogen | Antiproliferative Activity (DU-145 cells) |

|---|---|---|

| 8a | Disubstituted | Markedly lower activity |

| 8i | Disubstituted | Complete loss of activity |

| 8j | Disubstituted | Markedly lower activity |

| 8l-n | Disubstituted | Complete loss of activity |

| Mono-substituted analogs | Mono-substituted | Generally active |

Data sourced from a study on antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. nih.gov

The potency and selectivity of this compound derivatives are significantly modulated by the nature of the terminal substituents and the aromatic rings attached to the core structure. SAR-guided optimization of two distinct terminal fragments has been a successful strategy to enhance antiproliferative potency. nih.govnih.gov

For instance, in the context of antiproliferative agents, a two-vector SAR optimization led to a more than tenfold improvement in potency, yielding a compound with a GI50 value of 120 nM in the DU-145 prostate cancer cell line. nih.gov The initial exploration began with a 4-fluorophenyl substituted compound, and subsequent modifications to the terminal aromatic substituents were systematically evaluated. nih.gov Combining favorable substituents identified from independent optimization efforts resulted in an additive effect on the potency of the final compounds. nih.gov

In a different context of developing antibiotics based on the 1,2,4-oxadiazole (B8745197) scaffold, SAR studies revealed that variations in the substituent at the 5-position of the 1,2,4-oxadiazole ring (ring A) were crucial for activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov The diphenyl ether moiety at the 3-position was kept constant while exploring a wide range of modifications on ring A. nih.gov This systematic approach allowed for the identification of potent and efficacious antibiotic candidates. nih.gov

Table 2: Effect of Terminal Substituents on Antiproliferative Potency

| Compound ID | Terminal Substituent 1 | Terminal Substituent 2 | GI50 (DU-145 cells) |

|---|---|---|---|

| 8g | Favorable | - | Submicromolar |

| 8o | Favorable | - | Submicromolar |

| 11b | - | Favorable | Submicromolar |

| 11d | - | Favorable | Submicromolar |

| 12a | Combined Favorable | Combined Favorable | 120 nM |

Data illustrates the additive effect of combining favorable substituents. nih.gov

Influence of Stereochemistry and Conformational Preferences

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, and its preferred spatial orientation, or conformation, play a critical role in its interaction with biological targets. For this compound derivatives, these factors are significant determinants of their biological efficacy and selectivity.

The introduction of chiral centers within the piperidine ring can have a profound impact on the biological activity of these derivatives. While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided results, the general principles of stereochemistry in drug design are well-established and highly relevant.

For other piperidine-containing compounds, research has shown that different stereoisomers can exhibit vastly different biological activities. nih.govnih.gov The spatial orientation of substituents on a chiral piperidine ring dictates how effectively the molecule can bind to its target receptor or enzyme. nih.gov This stereochemical dependence often arises from the specific three-dimensional requirements of the binding site. nih.gov For instance, in one subclass of compounds, stereochemistry was found to significantly affect target binding. nih.gov

The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations. The preferred conformation of a this compound derivative can influence its biological activity by affecting how its pharmacophoric groups are presented to the biological target.

Conformational analysis, often aided by techniques like NMR spectroscopy and computational modeling, is crucial for understanding the structure-activity relationship. nih.gov Studies on related piperidine derivatives have utilized NOESY and mass spectral data to establish their conformational preferences. nih.gov The chair conformation is generally the most stable for a piperidine ring, and the orientation of substituents (axial vs. equatorial) can significantly impact biological efficacy. For instance, unsaturation introduced into the piperidine ring, which alters its conformation, has been shown to lead to a tenfold increase in potency in certain series of compounds. dndi.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational tool for correlating the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates.

For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been successfully employed to build predictive models. nih.govnih.gov One such study on 120 derivatives as Sortase A inhibitors utilized the k-nearest neighbor molecular field analysis (kNN-MFA) method to create several models. nih.govnih.gov The best model was selected based on its statistical significance, with high values for the cross-validation coefficient (q²) and the conventional correlation coefficient (R²). nih.govnih.gov These models provide insights into the critical structural features required for biological activity. nih.gov

The generated 3D-QSAR models can be visualized through contour maps, which highlight regions where certain physicochemical properties (e.g., steric, electrostatic) are favorable or unfavorable for activity. youtube.com This information is invaluable for medicinal chemists in rationally designing new derivatives with improved properties. The predictive power of these QSAR models is validated using a test set of compounds that were not used in the model's creation, ensuring the model's robustness and applicability for future predictions. nih.govnih.gov

Correlation of Structural Descriptors with Observed Biological Responses

The biological activity of this compound derivatives is intricately linked to their structural characteristics. Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. youtube.com This involves the use of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Research in this area has demonstrated that the affinity and activity of these derivatives can be significantly influenced by the nature of the substituents on both the piperidine and the oxadiazole rings. For instance, in the development of dopamine (B1211576) transporter (DAT) inhibitors based on a piperidine scaffold, the size of the substituent on the 1,2,4-oxadiazole ring was found to be a critical determinant of activity. nih.gov

In a series of 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines, it was observed that the affinity for the DAT and the ability to inhibit monoamine reuptake at the DAT, norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (5-HTT) were a function of the substituent's size on the oxadiazole ring. nih.gov This suggests that the steric bulk of the substituent plays a crucial role in the interaction of these compounds with their biological targets.

The following table illustrates the impact of the substituent at the 3-position of the 1,2,4-oxadiazole ring on the inhibition of dopamine uptake.

| Compound | R-Group on Oxadiazole | DAT IC50 (nM) |

| 1 | Methyl | 13 |

| 2 | Ethyl | 25 |

| 3 | Isopropyl | 68 |

| 4 | tert-Butyl | 150 |

| Data derived from studies on 4β-(4-chlorophenyl)-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines. nih.gov |

The electronic properties of the substituents also play a significant role. For instance, in related heterocyclic compounds, a preference for electron-rich aromatic groups has been observed to enhance biological activity. dndi.org This suggests that the electronic nature of the substituents can influence the binding affinity of the molecule to its target, likely through electrostatic or π-π interactions. Three-dimensional QSAR (3D-QSAR) studies on other oxadiazole derivatives have further emphasized the importance of steric and electrostatic fields in determining their biological activity. oaji.net

The following table showcases the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives with varying substituents.

| Compound | Substituent on Piperidine-1-carboxamide | Antiproliferative Potency (GI50, nM) |

| 5 | 4-Methoxyphenyl | 560 |

| 6 | 3,4-Dimethoxyphenyl | 230 |

| 7 | 3,4,5-Trimethoxyphenyl | 120 |

| Data represents a generalized trend observed in SAR-guided optimization studies. nih.gov |

Preclinical Biological Evaluation and Pharmacological Potential of 4 1,2,4 Oxadiazol 3 Yl Piperidine Analogues in Vitro and in Silico Studies

Anti-Oncological Potential and Cytotoxicity Studies

Derivatives of the 4-(1,2,4-oxadiazol-yl)piperidine core have emerged as a promising class of compounds with significant anticancer properties. Research has focused on their ability to inhibit the growth of various cancer cell lines and to elucidate the underlying cellular mechanisms responsible for their cytotoxic effects.

A significant body of research has demonstrated the potent antiproliferative activity of 4-(1,2,4-oxadiazol-yl)piperidine analogues against a panel of human cancer cell lines. High-throughput screening identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as potent inhibitors of DU-145 prostate cancer cell proliferation, with initial hits showing GI₅₀ values in the low micromolar range. nih.gov Structure-activity relationship (SAR)-guided optimization led to the development of compounds with significantly improved potency, achieving GI₅₀ values as low as 120 nM. nih.govnih.gov

The anticancer activity of these analogues is not limited to prostate cancer. Studies have shown that various derivatives exhibit broad-spectrum cytotoxicity. For instance, certain 3,5-disubstituted-1,2,4-oxadiazoles have shown significant activity against DU-145 and MDA-MB-231 (breast cancer) cell lines. researchgate.net Specifically, a 1,2,4-oxadiazole (B8745197) derivative (7i) demonstrated an IC₅₀ of 9.3 μM against DU-145 cells, while a related 1,3,4-thiadiazole (B1197879) analogue (16) was active against MDA-MB-231 cells with an IC₅₀ of 9.2 μM. researchgate.net Further studies on other series of 1,2,4-oxadiazole derivatives confirmed their efficacy against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (HT-29) cell lines. nih.govnih.gov One promising compound (4d) showed potent activity against MCF-7, A549, and DU-145 cells with IC₅₀ values of 0.90 µM, 1.40 µM, and 2.16 µM, respectively. researchgate.net

| Compound/Analogue Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (12a) | DU-145 | GI₅₀ | 0.12 | nih.govnih.gov |

| 1,2,4-Oxadiazole derivative (4d) | MCF-7 | IC₅₀ | 0.90 | researchgate.net |

| 1,2,4-Oxadiazole derivative (4d) | A549 | IC₅₀ | 1.40 | researchgate.net |

| 1,2,4-Oxadiazole derivative (4d) | DU-145 | IC₅₀ | 2.16 | researchgate.net |

| 1,2,4-Oxadiazole derivative (7i) | DU-145 | IC₅₀ | 9.3 | researchgate.net |

| 1,3,4-Thiadiazole analogue (16) | MDA-MB-231 | IC₅₀ | 9.2 | researchgate.net |

The primary mechanism underlying the anticancer activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as the inhibition of tubulin polymerization. nih.govnih.gov Biochemical assays confirmed that these compounds directly interact with pure tubulin, disrupting the formation of microtubules, which are essential for cell division. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and an accumulation of cells in mitosis, ultimately triggering cell death. nih.govmdpi.com The inhibitory concentration (IC₅₀) for tubulin polymerization for one of the initial hit compounds was 3.0 µM. nih.gov

The inhibition of microtubule dynamics is a well-established mechanism for inducing apoptosis (programmed cell death) in cancer cells. rsc.org Studies on related heterocyclic compounds that function as tubulin inhibitors show that they can induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases. mdpi.comrsc.org Flow cytometry analysis of cells treated with tubulin-inhibiting agents confirms apoptosis by revealing an increase in the sub-G1 cell population, which is a hallmark of apoptotic cells. rsc.org Therefore, the antiproliferative effects of the 4-(1,2,4-oxadiazol-yl)piperidine analogues are directly linked to their ability to interfere with the microtubule network, leading to mitotic arrest and subsequent apoptosis. nih.govrsc.org

Antimicrobial and Antiparasitic Properties

In addition to their anti-oncological potential, oxadiazole-based compounds, including those with a piperidine (B6355638) moiety, have been evaluated for their efficacy against a range of pathogenic microorganisms.

Analogues featuring the related 1,3,4-oxadiazole (B1194373) ring have demonstrated notable antibacterial activity. nih.gov For example, a series of 2-acylamino-1,3,4-oxadiazole derivatives showed potent activity against Gram-positive bacteria. One compound was particularly effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL, while others were highly active against Bacillus subtilis with MIC values of 0.78 µg/mL. nih.gov Furthermore, studies on 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives incorporating a piperidine ring revealed better activity against Gram-positive species compared to Gram-negative ones. nih.gov Some amino derivatives of 1,3,4-oxadiazole have also shown moderate effects against the Gram-negative bacterium E. coli. nih.gov

The 1,2,4-oxadiazole scaffold has been investigated for its potential as an agricultural fungicide. nih.gov A series of synthesized 1,2,4-oxadiazole derivatives were screened in vitro for their mycelial growth inhibition activity against several plant pathogenic fungi. nih.gov The results indicated that these compounds possess broad-spectrum antifungal properties. Specifically, they showed significant activity against Exserohilum turcicum, the pathogen responsible for Northern corn leaf blight, a disease related to corn rust. nih.gov The studies also found efficacy against other significant plant pathogens like Fusarium graminearum. nih.gov The structure-activity relationship revealed that the nature and position of substituents on the aryl rings attached to the oxadiazole core were critical for antifungal potency. nih.gov

Analogues containing oxadiazole and triazole rings have shown promise as agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov While current treatments have limitations, new heterocyclic compounds are being explored as potential alternatives. nih.gov Research on 1,3,4-oxadiazole derivatives has demonstrated their trypanocidal effect, with in vitro assays confirming activity against the amastigote stage of T. cruzi. nih.gov Similarly, 1,2,3-triazole derivatives have been identified as potent inhibitors of the parasite, with one compound exhibiting an IC₅₀ value of 1.3 µM, which was twice as potent as the reference drug benznidazole. nih.gov These findings highlight the potential of developing oxadiazole and related heterocyclic analogues for the treatment of Chagas disease.

Modulation of Enzymatic Activities

Analogues of 4-(1,2,4-oxadiazol-3-yl)piperidine have been extensively studied for their inhibitory effects on a diverse array of enzymes, highlighting their potential as therapeutic agents for various diseases.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. nih.govsigmaaldrich.comnih.gov Several studies have demonstrated that derivatives incorporating the 1,2,4-oxadiazole and piperidine moieties can act as potent cholinesterase inhibitors.

In one study, a series of 1,2,4-oxadiazole compounds were designed based on the structure of donepezil (B133215), a known AChE inhibitor. nih.gov These compounds maintained the N-benzylpiperidine moiety while replacing the indanone segment with a substituted 1,2,4-oxadiazole ring. nih.gov This structural modification led to compounds with a notable selectivity towards BChE. nih.gov For instance, compound 6n , featuring a chlorine atom and a methyl group on the terminal aromatic ring, emerged as the most potent and selective BChE inhibitor in its series, with an IC₅₀ value of 5.07 µM and a selectivity index (SI) greater than 19.72. nih.govnih.gov

Other research has focused on different structural analogues. A series of 1,2,4-oxadiazole-based derivatives showed excellent inhibitory activity against AChE, with IC₅₀ values ranging from 0.0158 to 0.121 μM, making some of them more potent than the reference drug donepezil (IC₅₀ = 0.123 μM). mdpi.com In contrast, these compounds displayed lower activity against BChE. mdpi.com Similarly, another study on piperidinyl-quinoline acylhydrazones identified potent and selective inhibitors of both AChE and BuChE. nih.gov Compound 8c was a lead candidate for AChE inhibition with an IC₅₀ of 5.3 ± 0.51 µM, while compound 8g was a selective BuChE inhibitor with an IC₅₀ of 1.31 ± 0.05 µM. nih.gov

Computational docking studies have revealed that these inhibitors fit effectively into the active site of the cholinesterase enzymes, forming crucial lipophilic interactions and hydrogen bonds. nih.govnih.gov The N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids have also been screened, with several compounds identified as strong AChE inhibitors. tubitak.gov.tr

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 6n (1,2,4-oxadiazole derivative) | BChE | 5.07 | >19.72 | nih.govnih.gov |

| Compound 8c (piperidinyl-quinoline acylhydrazone) | AChE | 5.3 ± 0.51 | - | nih.gov |

| Compound 8g (piperidinyl-quinoline acylhydrazone) | BChE | 1.31 ± 0.05 | - | nih.gov |

| 1,2,4-oxadiazole derivatives | AChE | 0.0158 - 0.121 | Higher for AChE | mdpi.com |

| Compound 4m (piperazine derivative) | BChE | 0.092 | 15.4-fold > Donepezil | mdpi.com |

| 1,3,4-oxadiazole derivatives | AChE | 41.87 - 1580.25 | - | nih.gov |

The 1,2,4-oxadiazole nucleus is also a key feature in inhibitors of various metabolic enzymes.

Monoamine Oxidase-B (MAO-B) Inhibition: Selective inhibition of MAO-B is a validated approach for treating Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. researchgate.netnih.gov A variety of heterocyclic compounds, including 1,2,4-oxadiazole and pyridazinone derivatives containing a piperidine ring, have been developed as MAO-B inhibitors. researchgate.netnih.govresearchgate.net For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing higher inhibition of MAO-B than MAO-A. nih.gov Compound S5 , with a 3-chloro substitution, was the most potent, with an IC₅₀ value of 0.203 µM and a high selectivity index of 19.04 for MAO-B. nih.gov Kinetic studies revealed these compounds act as competitive and reversible inhibitors. nih.gov Furthermore, new 1,2,4-oxadiazole-based derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting both cholinesterases and MAO-B. endsdhi.com The incorporation of an N-acylhydrazone scaffold and an isoindoline (B1297411) motif significantly enhanced MAO-B inhibition. endsdhi.com

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid; its inhibition is a therapeutic target for gout and hyperuricemia. nih.govnih.gov Several series of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been investigated as non-purine XO inhibitors. nih.govnih.govnih.gov One study reported 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-ones, with compound 3j emerging as a highly potent inhibitor with an IC₅₀ of 0.121 µM, which is approximately 63-fold more potent than the standard drug allopurinol. nih.govnih.gov Molecular modeling suggested that the 1,2,4-oxadiazol-5(4H)-one moiety binds effectively to the active site of XO through hydrogen bonds. nih.gov Other pyrazole-based 1,3,4-oxadiazole derivatives also showed XO inhibitory activity, although they were less potent than allopurinol. nih.govnih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Based on the conducted literature search, no specific studies were found detailing the inhibition of succinate dehydrogenase by this compound analogues. nih.gov

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| Compound S5 (Pyridazinobenzylpiperidine) | MAO-B | 0.203 | Competitive, Reversible | nih.gov |

| Compound S16 (Pyridazinobenzylpiperidine) | MAO-B | 0.979 | Competitive, Reversible | nih.gov |

| Compound 3j (1,2,4-oxadiazol-5(4H)-one) | Xanthine Oxidase | 0.121 | Mixed-type | nih.govnih.gov |

| Pyrazole-based 1,3,4-oxadiazoles | Xanthine Oxidase | 72.4 - 75.6 | - | nih.govnih.gov |

The modulation of kinase activity is a cornerstone of modern oncology and inflammation research.

Protein Kinase B (Akt) Inhibition: The PI3K-AKT signaling pathway is frequently hyperactivated in various cancers, making Akt a critical therapeutic target. tmu.edu.tw A series of Akt inhibitors featuring a piperidin-4-yl side chain were designed and synthesized. tmu.edu.tw The most potent compound, 10h , was identified as a pan-Akt inhibitor with an Akt1 IC₅₀ of 24.3 nM. tmu.edu.tw This compound effectively inhibited the cellular phosphorylation of Akt and induced apoptosis in prostate cancer cells. tmu.edu.tw

p38 alpha MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a key mediator in the production of inflammatory cytokines like TNF-α and is a target for treating autoimmune and inflammatory diseases. google.commdpi.comnist.gov Piperidine-based heterocyclic oxalyl amides were developed as potent p38α MAP kinase inhibitors, with many showing low-nanomolar activity in enzymatic and cellular assays. google.com Another series of piperidine-substituted quinolinones and naphthyridinones also proved to be potent p38 MAP kinase inhibitors that significantly suppressed TNF-α release. nist.gov

MEK1/2 and BTK Inhibition: No specific research findings were identified from the literature search regarding the inhibition of MEK1/2 or Bruton's tyrosine kinase (BTK) by compounds containing the this compound scaffold.

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 10h | Pan-Akt (Akt1) | 24.3 | tmu.edu.tw |

| Piperidine-based heterocyclic oxalyl amides | p38α MAP kinase | Low-nanomolar range | google.com |

| Piperidine-substituted quinolinones | p38 MAP kinase | Potent inhibition | nist.gov |

Inhibitors of deacetylase enzymes have emerged as important agents in cancer therapy by modifying the epigenetic landscape of cells. mdpi.comresearchgate.net

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to hyperacetylation of histones and affecting gene expression. mdpi.com They have shown significant antitumor effects. mdpi.com Novel hydroxamic acid-based HDAC inhibitors incorporating a 4-piperidin-4-yl-triazole core have been synthesized, with several compounds showing excellent inhibitory activity against HDAC6. Compound WY-15 from this series not only inhibited HDAC6 but also exhibited potent antiproliferative activity against multiple human tumor cell lines and induced cell cycle arrest.

Human Deacetylase Sirtuin 2 (SIRT2) Inhibition: Sirtuins are a class of NAD⁺-dependent deacetylases involved in various cellular processes. SIRT2 has been identified as a target in neurodegenerative diseases and cancer. A novel series of indazole-tethered 1,3,4-oxadiazole derivatives were synthesized and found to inhibit the catalytic activity of SIRT2, leading to apoptosis in hepatocellular carcinoma cells. In silico modeling confirmed that these compounds interact with the active site of human SIRT2. Another study identified oxadiazole-carbonylaminothioureas as inhibitors of both SIRT1 and SIRT2 through virtual screening.

| Compound/Derivative Class | Target Deacetylase | Activity | Reference |

| WY-15 (4-piperidin-4-yl-triazole derivative) | HDAC6 | Excellent inhibitory and antiproliferative activity | |

| Indazole tethered 1,3,4-oxadiazoles | SIRT2 | Inhibited catalytic activity, induced apoptosis | |

| Oxadiazole-carbonylaminothioureas | SIRT1, SIRT2 | Potent inhibition |

The versatility of the this compound scaffold extends to other therapeutically relevant enzymes.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are targets for anticancer drugs. nih.gov A series of 1,2,4-oxadiazole-containing primary aromatic sulfonamides were synthesized and showed potent and selective inhibition of hCA IX and hCA XII, with some compounds reaching submicromolar and even subnanomolar inhibitory constants. nih.govnih.gov Similarly, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were developed as potent hCA inhibitors, with compounds 6 , 16 , and 20 inhibiting the cancer-related hCA IX isoform with Kᵢ values in the sub-nanomolar range (0.8-0.9 nM).

Alpha-Glucosidase Inhibition: Inhibition of α-glucosidase is an established strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netgoogle.com Various oxadiazole derivatives have been reported as α-glucosidase inhibitors. google.com One study on 1,3,4-oxadiazole derivatives found that compound 5g exhibited significant inhibitory potential against α-amylase and α-glucosidase. google.com Tris-indole oxadiazole hybrids have also demonstrated significant α-glucosidase inhibitory activity, with IC₅₀ values outperforming the standard drug acarbose.

Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov A series of oxadiazole-containing compounds were developed as 5-lipoxygenase-activating protein (FLAP) inhibitors, demonstrating excellent binding potency (IC₅₀ < 10 nM) and potent inhibition of leukotriene synthesis in human whole blood. nih.gov

Tyrosinase Inhibition: Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. A study on 1,3,4-oxadiazole derivatives revealed potent tyrosinase inhibitory activity. mdpi.com Notably, the compound 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide showed an exceptionally low IC₅₀ value of 0.003 µM, far exceeding the potency of the standard inhibitor kojic acid (IC₅₀ = 16.83 µM). mdpi.com

| Compound/Derivative Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | hCA IX | Kᵢ = 0.8 - 0.9 nM | |

| 1,3,4-Oxadiazole derivative 5g | α-Glucosidase | Potent Inhibition | google.com |

| Oxadiazole-containing FLAP inhibitors | 5-Lipoxygenase | IC₅₀ < 10 nM | nih.gov |

| 1,3,4-Oxadiazole derivative | Tyrosinase | IC₅₀ = 0.003 µM | mdpi.com |

Receptor Modulatory Activities

Beyond enzyme inhibition, analogues containing the 1,2,4-oxadiazole and piperidine structures have been shown to modulate the activity of G-protein-coupled receptors (GPCRs) and other key signaling pathway receptors.

Relaxin-3/RXFP3 Receptor Modulation: Antagonism of the relaxin-3 receptor (RXFP3) is being explored as a novel strategy for treating alcohol use disorder. mdpi.com A series of diphenyl-1,2,4-oxadiazole analogues were developed as the first-in-class negative allosteric modulators (NAMs) of the RXFP3 receptor. mdpi.com Structure-activity relationship studies led to the identification of compound (R,R)-3 , which showed improved potency and metabolic stability while maintaining high selectivity over related receptors. mdpi.com

Smoothened (Smo) Receptor Antagonism: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant reactivation is implicated in several cancers. The Smoothened (Smo) receptor is a key component of this pathway. nist.gov A series of 1,2,4-oxadiazole substituted piperidine and piperazine (B1678402) derivatives have been identified as potent Smo antagonists. nist.gov These compounds inhibit the Hh pathway and are being investigated for the treatment of cancers associated with abnormal pathway activation, such as basal cell carcinoma and medulloblastoma. Potent nanomolar Smo antagonists were developed through extensive optimization of this chemical scaffold. nist.gov

G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets. frontiersin.org Analogues of this compound have been investigated for their ability to modulate the activity of several GPCRs.

Kappa Opioid Receptor: The kappa opioid receptor (KOR) is a key player in pain modulation, mood, and addiction. unife.it Selective KOR antagonists are being explored for their potential in treating depression, anxiety, and substance use disorders. unife.it Research has shown that certain piperidine-based compounds can act as potent and selective KOR antagonists. For instance, a three-component library of compounds incorporating (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine led to the discovery of a novel KOR selective ligand. rti.org Further studies on related structures have identified even more potent and selective KOR antagonists, highlighting the potential of the piperidine scaffold in this area. documentsdelivered.com

GLP-1R: The glucagon-like peptide-1 receptor (GLP-1R) is a major target for the treatment of type 2 diabetes. The G-protein bile acid receptor 1 (GPBAR1), another GPCR, has emerged as a promising target for metabolic and inflammatory diseases, and its activation can induce the expression of the pro-glucagon gene, a precursor to GLP-1. researchgate.net Novel ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea derivatives have been identified as potent and selective GPBAR1 agonists, demonstrating the potential of oxadiazole-containing compounds to indirectly influence GLP-1 signaling pathways. researchgate.net

Nuclear Receptor Modulation

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in various physiological processes, including metabolism, development, and inflammation.

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis. nih.govnih.gov Compounds with a 1,2,4-oxadiazole core have been identified as a new class of FXR antagonists. nih.govusi.chsemanticscholar.orgmdpi.comnih.gov Specifically, a derivative featuring a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core was found to be a potent and selective FXR antagonist with an IC50 of 0.58 μM. nih.govsemanticscholar.org Further research has led to the discovery of novel piperidinylisoxazole systems that are potent and selective FXR agonists, demonstrating robust lipid-modulating properties in preclinical models.

Pregnane X Receptor (PXR): PXR is a nuclear receptor known for its role as a xenobiotic sensor, and it is also involved in metabolic and inflammatory pathways. nih.gov Interestingly, some 1,2,4-oxadiazole derivatives initially identified as FXR antagonists were found to be dual modulators, also acting as PXR agonists. nih.govusi.chsemanticscholar.orgmdpi.comnih.gov These compounds have been shown to modulate PXR- and FXR-regulated genes in HepG2 cells, suggesting their potential as leads for treating inflammatory disorders. nih.govusi.chmdpi.com

| Compound Type | Target | Activity | Key Findings |

| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | FXR | Antagonist | Identified as a new chemotype of FXR antagonists. nih.govusi.chsemanticscholar.orgmdpi.comnih.gov |

| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | PXR | Agonist | Discovered as dual FXR antagonists and PXR agonists. nih.govusi.chsemanticscholar.orgmdpi.comnih.gov |

| Piperidinylisoxazole systems | FXR | Agonist | Potent and selective with lipid-lowering effects. |

Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels (LGICs) are transmembrane protein complexes that are opened by the binding of a specific ligand, allowing the flow of ions across the cell membrane. nih.gov

Acetylcholine (B1216132) Receptor Nematicides: Plant-parasitic nematodes are a significant threat to agriculture, and new nematicides are needed. mdpi.comnih.gov Tioxazafen, a nematicide containing a 1,2,4-oxadiazole ring, has shown broad-spectrum activity. mdpi.comnih.gov Research into 1,2,4-oxadiazole derivatives has led to the discovery of compounds with potent nematicidal activity against various nematode species. mdpi.comnih.gov Transcriptome and enzyme activity studies have indicated that the mechanism of action of some of these compounds involves the acetylcholine receptor of the nematodes. mdpi.comnih.gov One particularly active compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, demonstrated significantly higher nematicidal activity than commercial nematicides. mdpi.com

Voltage-Gated Ion Channel Modulation

Voltage-gated ion channels are a class of transmembrane proteins that are activated by changes in the electrical membrane potential near the channel.

T-type Calcium Channels: T-type calcium channels are involved in various physiological and pathophysiological processes, including neuropathic pain and epilepsy. nih.govnih.gov A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were designed and synthesized as potential T-type calcium channel blockers. nih.govnih.gov One compound, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, was found to selectively inhibit T-type calcium channels over sodium and potassium channels and showed efficacy in a mouse model of seizure-induced death. nih.govnih.gov This highlights the potential of oxadiazole-based compounds in developing novel therapeutics for conditions associated with T-type channel dysfunction.

Antioxidant and Anti-inflammatory Biological Activities

The 1,2,4-oxadiazole and 1,3,4-oxadiazole cores have been incorporated into various molecular frameworks to explore their antioxidant and anti-inflammatory potential.

Numerous studies have reported the anti-inflammatory properties of oxadiazole derivatives. nih.gov For instance, certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory and analgesic activity. nih.gov The replacement of a free acidic group, common in non-steroidal anti-inflammatory drugs (NSAIDs), with a 1,3,4-oxadiazole ring has been a successful strategy to create potent anti-inflammatory agents with reduced gastrotoxicity and enhanced COX-2 affinity. nih.gov In vitro studies have confirmed the ability of some novel 1,3,4-oxadiazole derivatives to inhibit cyclooxygenase (COX) enzymes and reduce induced inflammation in cellular models. nih.govresearchgate.net

Furthermore, derivatives of 1,3,4-oxadiazole have been shown to possess antioxidant properties. researchgate.netmdpi.com This dual activity makes them attractive candidates for further investigation in the context of diseases with both inflammatory and oxidative stress components.

| Compound Class | Biological Activity | Key Findings |

| 1,3,4-Oxadiazole derivatives | Anti-inflammatory | Inhibition of COX enzymes and reduction of inflammation in vitro. nih.govresearchgate.net |

| 1,3,4-Oxadiazole derivatives | Antioxidant | Demonstrated antioxidant potential. researchgate.netmdpi.com |

| 1,2,4-Oxadiazole derivatives | Anti-inflammatory | Identified as potential leads for treating inflammatory disorders through FXR/PXR modulation. nih.govusi.chmdpi.com |

Computational and Theoretical Studies on 4 1,2,4 Oxadiazol 3 Yl Piperidine and Its Analogues

In Silico Prediction of Biological Activity and Potential Molecular Targets

The initial stages of drug discovery for novel compounds like 4-(1,2,4-oxadiazol-3-yl)piperidine analogues often involve computational screening to predict their biological effects and identify potential protein targets. This predictive step is crucial for prioritizing compounds for synthesis and experimental testing.

Application of Predictive Tools and Algorithms (e.g., SwissTargetPrediction, PASS)

A variety of computational tools are employed to forecast the biological activity spectrum and potential targets of novel molecules. Software like PASS (Prediction of Activity Spectra for Substances) and online platforms such as SwissTargetPrediction are instrumental in this process. nih.govresearchgate.net These tools utilize sophisticated algorithms that compare the structure of a query molecule to databases of known bioactive compounds to predict its likely biological activities and molecular targets. nih.govresearchgate.net

For instance, in silico studies on various oxadiazole derivatives have revealed good drug-likeness and favorable drug scores. nih.gov Predictive analyses of triazolothiadiazine derivatives, which share structural similarities with oxadiazole compounds, have suggested potential as phosphatase and signal transduction pathway inhibitors, among other activities. researchgate.net Similarly, in silico predictions for 1-piperazine indole (B1671886) hybrids have been used to evaluate their physicochemical, pharmacokinetic, and safety profiles, with tools like Molinspiration and MolPredictX identifying promising candidates and their likely biological activities, such as kinase inhibition. nih.gov

These predictive studies are foundational, offering a preliminary assessment of a compound's potential before more resource-intensive experimental work is undertaken.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This method is essential for understanding the interactions that drive biological activity and for the rational design of more potent and selective molecules.

Elucidation of Binding Modes and Key Residue Interactions with Biological Targets

Molecular docking studies have been widely applied to understand how 1,2,4-oxadiazole (B8745197) derivatives interact with their biological targets. These studies can reveal the specific binding modes and key amino acid residues involved in the ligand-protein complex. For example, docking studies of 1,2,4-oxadiazole derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase domain have shown that the nitrogen atoms of the oxadiazole ring can form hydrogen bonds with key residues like Met769. semanticscholar.org

In another study, docking of 1,3,4-oxadiazole (B1194373) derivatives into the active site of E. coli DNA gyrase revealed that the oxadiazole nucleus interacts with residues such as Alanine A:421, Valine A:420, and Tyrosine A:478. mdpi.com Similarly, for 1,2,4-oxadiazole derivatives targeting the Leishmania infantum CYP51 enzyme, molecular docking indicated a strong affinity, with the oxadiazole ring playing a crucial role in binding. mdpi.com The binding of 1,2,4-oxadiazole derivatives to tubulin has also been investigated, confirming their potential as tubulin inhibitors. nih.govnih.gov

The table below summarizes key interactions identified through molecular docking for various oxadiazole derivatives with their respective targets.

| Compound Class | Target Protein | Key Interacting Residues | Reference |

| 1,2,4-Oxadiazole derivatives | EGFR Tyrosine Kinase | Met769 | semanticscholar.org |

| 1,3,4-Oxadiazole derivatives | E. coli DNA gyrase | Alanine A:421, Valine A:420, Tyrosine A:478 | mdpi.com |

| 1,2,4-Oxadiazole derivatives | Leishmania infantum CYP51 | - | mdpi.com |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | - | nih.govnih.gov |

| 1,2,4-Oxadiazole derivatives | Farnesoid X Receptor (FXR) | His451, Tyr365 | nih.gov |

| 1,2,4-Oxadiazole derivatives | Pregnane X Receptor (PXR) | Gln285, Phe288, Tyr306 | nih.gov |

These detailed interaction analyses are invaluable for understanding the structural basis of activity and for guiding the design of new analogues with improved binding affinity.

Rational Design Based on Docking Outcomes

The insights gained from molecular docking studies are directly applied to the rational design of new and improved ligands. nih.gov By understanding which functional groups and structural motifs are critical for binding, medicinal chemists can design new molecules with enhanced potency and selectivity. nih.gov

For example, if docking studies reveal a hydrophobic pocket in the binding site, new analogues can be designed with lipophilic substituents to fill this pocket and increase binding affinity. Conversely, if a hydrogen bond donor is required for a key interaction, this feature can be incorporated into new designs. This iterative process of docking, synthesis, and testing is a cornerstone of modern drug discovery. The rational design of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents was guided by molecular docking studies, leading to the identification of a compound with improved antitumor activity. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex and the conformational changes that occur over time.

Assessment of Ligand-Receptor Complex Stability and Conformational Dynamics

MD simulations are used to evaluate the stability of the ligand-receptor complex predicted by docking. mdpi.com By simulating the movement of atoms over time, researchers can determine if the ligand remains bound in its predicted pose and identify any significant conformational changes in the protein or the ligand.

In studies of 1,2,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of the ligand-receptor complexes. For instance, MD simulations of 1,2,4-oxadiazole derivatives targeting the Leishmania infantum CYP51 enzyme were performed to assess the stability of the interactions observed in docking. mdpi.com Similarly, a 100 ns MD simulation was conducted to evaluate the stability of a thiazole-clubbed pyridine (B92270) scaffold in complex with the SARS-CoV-2 main protease. mdpi.com These simulations provide a more realistic picture of the binding event and can help to validate the results of molecular docking.

The table below provides examples of MD simulation applications for oxadiazole analogues.

| Compound/Analogue | Target Protein | Simulation Duration | Key Findings | Reference |

| 1,2,4-Oxadiazole derivative (Ox1) | Leishmania infantum CYP51 | Not specified | Strong affinity and stable complex | mdpi.com |

| Thiazole clubbed pyridine scaffold | SARS-CoV-2 Main Protease (Mpro) | 100 ns | Verified docking outcomes and thermodynamic properties of binding | mdpi.com |

| 1,2,4-Oxadiazole derivatives | EGFR | Not specified | Correlation of non-covalent binding energies with biological activity | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For this compound and its analogues, these computational methods are instrumental in understanding their chemical behavior and potential biological activity.

HOMO-LUMO Energy Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For oxadiazole derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these energies. researchgate.net Global reactivity descriptors, such as ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and electrophilicity index (ω), are derived from the HOMO and LUMO energies. researchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, a higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. researchgate.net Studies on various oxadiazole-containing compounds have utilized these descriptors to predict their reactivity and potential as bioactive agents. researchgate.netresearchgate.net

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Structural Optimization and Minimum Energy Conformation Studies